

Introduction: The Strategic Combination of Privileged Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(difluoromethoxy)pyridine

Cat. No.: B580371

[Get Quote](#)

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The pyridine ring system is one of the most pervasive heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2] Concurrently, the incorporation of fluorine-containing substituents has become a cornerstone of medicinal chemistry.[3] The difluoromethoxy group (-OCHF₂) in particular has emerged as a critical bioisostere for hydroxyl or methoxy groups. It offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and the ability to modulate the acidity of nearby functional groups, without introducing the significant steric bulk of a trifluoromethyl group.[4]

2-Chloro-4-(difluoromethoxy)pyridine represents the convergence of these two powerful motifs. It is a highly valuable intermediate designed for advanced chemical synthesis, providing researchers with a robust platform for generating novel active pharmaceutical ingredients (APIs).[5][6] The presence of a reactive chlorine atom at the 2-position allows for precise and selective downstream functionalization, making it an ideal starting point for building diverse compound libraries aimed at a wide array of biological targets.[6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic applications of this key molecular intermediate.

Physicochemical and Structural Properties

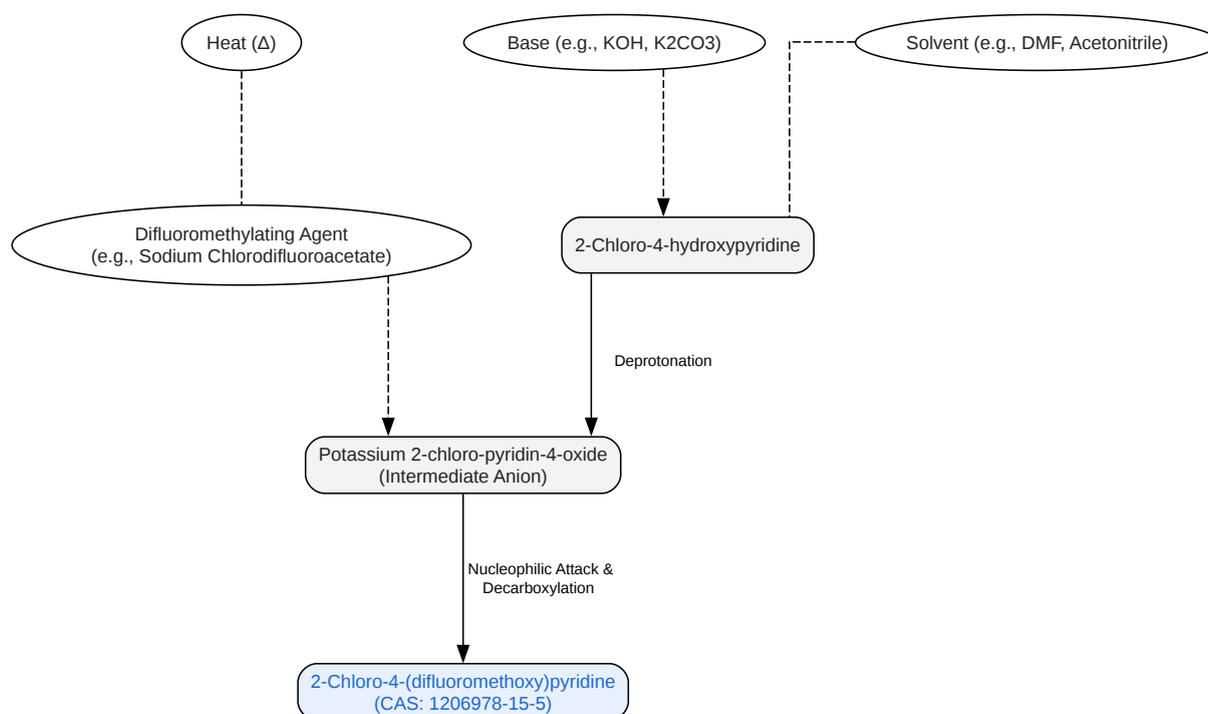
A clear understanding of a compound's fundamental properties is the foundation of its effective use in synthesis. The key identifiers and physicochemical characteristics of **2-Chloro-4-(difluoromethoxy)pyridine** are summarized below.

Property	Value	Source(s)
CAS Number	1206978-15-5	[7][8]
Molecular Formula	C ₆ H ₄ ClF ₂ NO	[7][8]
Molecular Weight	179.55 g/mol	[7][8]
IUPAC Name	2-chloro-4-(difluoromethoxy)pyridine	[7]
SMILES	FC(F)OC1=CC(Cl)=NC=C1	[8]
Purity	Typically ≥97%	[5][8]
Boiling Point	208.8±35.0 °C (Predicted)	[5]
Density	1.4±0.1 g/cm ³ (Predicted)	[5]
LogP	2.3364 (Predicted)	[8]

Proposed Synthesis and Mechanism

While specific proprietary synthesis routes may vary between suppliers, a chemically sound and efficient pathway to **2-Chloro-4-(difluoromethoxy)pyridine** can be devised from readily available starting materials. The most logical approach involves the O-difluoromethylation of 2-chloro-4-hydroxypyridine. This strategy is supported by established methodologies for the synthesis of related difluoromethoxy-aryl compounds.[9]

The causality behind this choice rests on the nucleophilicity of the hydroxyl group on the pyridine ring, which can be readily deprotonated to form a pyridinolate anion. This anion then acts as a nucleophile to attack a suitable electrophilic difluoromethyl source.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Chloro-4-(difluoromethoxy)pyridine**.

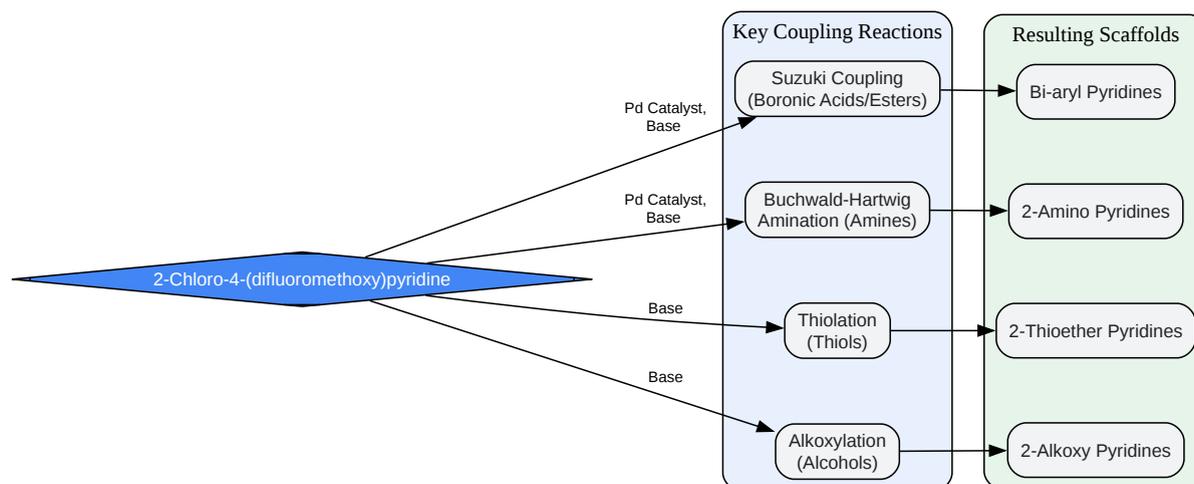
Experimental Protocol: O-Difluoromethylation

This protocol is a representative, field-proven methodology adapted from similar transformations. Researchers must first conduct a thorough risk assessment and ensure all safety measures are in place.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
- **Base Addition:** Add a suitable base, such as potassium carbonate (K_2CO_3 , 2.0 eq), to the suspension.
- **Reagent Addition:** Add the difluoromethylating agent, such as sodium chlorodifluoroacetate ($ClCF_2COONa$, 2.0-3.0 eq), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final, high-purity **2-Chloro-4-(difluoromethoxy)pyridine**.^[5]

Reactivity and Synthetic Utility

The primary value of **2-Chloro-4-(difluoromethoxy)pyridine** lies in its utility as a versatile synthetic intermediate.^[6] Its reactivity is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution (S_NAr). This allows for the strategic introduction of a wide variety of functional groups and molecular scaffolds, a critical step in building structure-activity relationships (SAR).



[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Chloro-4-(difluoromethoxy)pyridine** in key cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for creating a C-C bond at the 2-position, a common strategy in fragment-based drug design.

- **Reagent Preparation:** In a reaction vessel, combine **2-Chloro-4-(difluoromethoxy)pyridine** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

- **Reaction Execution:** Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
- **Purification:** After cooling, perform an aqueous workup similar to the synthesis protocol. The resulting crude product is then purified via flash chromatography or recrystallization to yield the desired 2-aryl-4-(difluoromethoxy)pyridine derivative.

Strategic Applications in Drug Discovery

The incorporation of the **2-chloro-4-(difluoromethoxy)pyridine** moiety into a drug candidate can be a decisive factor in achieving a successful clinical outcome.

- **Metabolic Stability:** The -OCHF₂ group is significantly more resistant to oxidative metabolism compared to a traditional methoxy (-OCH₃) or benzylic group. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[\[4\]](#)
- **Lipophilicity and Permeability:** Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The -OCHF₂ group provides a moderate increase in lipophilicity, offering a fine-tuning mechanism for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
- **Target Engagement:** As a bioisostere of a hydroxyl group, the -OCHF₂ moiety can act as a weak hydrogen bond donor through its C-H bond.[\[10\]](#) This allows it to mimic interactions of natural ligands with target proteins while altering the electronic and conformational properties of the molecule.
- **pKa Modulation:** The strong electron-withdrawing nature of the difluoromethoxy group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This is a critical parameter for controlling drug solubility, receptor binding, and off-target effects.

Analytical Characterization

To ensure the identity and purity of **2-Chloro-4-(difluoromethoxy)pyridine**, a standard suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The proton of the $-\text{OCHF}_2$ group will appear as a distinctive triplet with a large coupling constant ($J \approx 73$ Hz) due to coupling with the two fluorine atoms.
 - ^{19}F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
 - ^{13}C NMR: Will display signals for the six carbon atoms. The carbon of the $-\text{OCHF}_2$ group will appear as a triplet due to C-F coupling.
- Mass Spectrometry (MS): Will confirm the molecular weight (179.55 g/mol) and show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage based on peak area at a specific UV wavelength.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **2-Chloro-4-(difluoromethoxy)pyridine**.

- General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Based on supplier recommendations, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigerated storage at 2-8°C is advised.[5]

- Safety Data Sheet (SDS):Crucially, users must obtain and consult the material-specific Safety Data Sheet provided by the supplier before any handling or use. The SDS contains detailed information regarding hazards, first-aid measures, and emergency procedures.

Conclusion

2-Chloro-4-(difluoromethoxy)pyridine is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a versatile synthetic handle (the 2-chloro group) and a valuable pharmacokinetic modulator (the 4-difluoromethoxy group) makes it a high-value asset for developing next-generation therapeutics. By enabling precise control over molecular architecture and physicochemical properties, it facilitates the efficient exploration of chemical space and accelerates the journey from initial hit to viable drug candidate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity **2-Chloro-4-(difluoromethoxy)pyridine**: Pharmaceutical Intermediate Manufacturer & Supplier in China. Available at: [\[Link\]](#)
- Mei, H. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. *Chemical Society Reviews*, 50(12), 7019-7052. Available at: [\[Link\]](#)
- Verma, D. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. *Pharmaceuticals*, 14(10), 1032. Available at: [\[Link\]](#)
- Vitaku, E. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *RSC Medicinal Chemistry*, 14(11), 2130-2165. Available at: [\[Link\]](#)
- Gualdesi, M. S. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. *Molecules*, 28(7), 3183. Available at: [\[Link\]](#)
- Broady, S. et al. (1978). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. *Journal of the Chemical Society, Perkin Transactions 1*, 64-67. Available at: [\[Link\]](#)

- Wang, X. et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. Available at: [\[Link\]](#)
- Zhang, P. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. Available at: [\[Link\]](#)
- Universität Münster (2024). New method for introducing fluorinated components into molecules. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
 3. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
 4. pdf.benchchem.com [pdf.benchchem.com]
 5. [nbinno.com](https://www.nbinno.com/) [[nbinno.com](https://www.nbinno.com/)]
 6. [benchchem.com](https://www.benchchem.com/) [[benchchem.com](https://www.benchchem.com/)]
 7. 2-chloro-4-(difluoromethoxy)pyridine | 1206978-15-5 [[chemicalbook.com](https://www.chemicalbook.com/)]
 8. [chemscene.com](https://www.chemscene.com/) [[chemscene.com](https://www.chemscene.com/)]
 9. Page loading... [[guidechem.com](https://www.guidechem.com/)]
 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Strategic Combination of Privileged Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580371#2-chloro-4-difluoromethoxy-pyridine-cas-number-1206978-15-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com